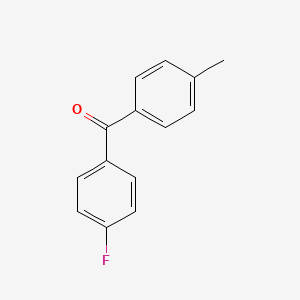

4-Fluoro-4'-methylbenzophenone

Description

BenchChem offers high-quality 4-Fluoro-4'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-4'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMBDAUYJQQTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406058 | |

| Record name | 4-FLUORO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-46-1 | |

| Record name | 4-FLUORO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-4'-methylbenzophenone (CAS: 530-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-4'-methylbenzophenone, a halogenated aromatic ketone with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectral data, and a thorough experimental protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it explores its role as a key intermediate in the development of therapeutic agents, particularly as a precursor to cyclooxygenase-2 (COX-2) inhibitors. A schematic of the relevant biological signaling pathway is provided, alongside essential safety and handling information.

Introduction

4-Fluoro-4'-methylbenzophenone, with the CAS registry number 530-46-1, is an organic compound characterized by a benzophenone core structure.[1] This structure is substituted with a fluorine atom at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. The presence of the fluorine atom and the methyl group imparts unique electronic and steric properties to the molecule, making it a valuable building block in various chemical syntheses.[1] Its applications are diverse, ranging from being a photoinitiator in polymer chemistry to a crucial intermediate in the synthesis of fluorescent dyes and pharmaceutical agents.[1] Notably, it serves as a scaffold for the development of anti-inflammatory drugs.[1]

Physicochemical and Spectral Properties

The properties of 4-Fluoro-4'-methylbenzophenone are summarized in the table below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 530-46-1 | [1][2] |

| Molecular Formula | C₁₄H₁₁FO | [1] |

| Molecular Weight | 214.23 g/mol | [1] |

| Appearance | Off-white to white crystalline powder | [3] |

| Melting Point | 98-99 °C | [4] |

| Boiling Point | 334.8 °C at 760 mmHg | [4] |

| Density | 1.139 g/cm³ | [4] |

| Solubility | Sparingly soluble in water; Soluble in dichloromethane, THF, and acetone. | [1][5] |

| LogP (Octanol-Water) | 3.86 | [1] |

| Vapor Pressure | 0.001 mmHg at 25°C | [1] |

Spectral Data: The structural integrity of 4-Fluoro-4'-methylbenzophenone is typically confirmed using various spectroscopic techniques.[1] While specific spectra are proprietary to individual suppliers, the expected characteristic signals are as follows:

-

¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.0 ppm, with the methyl group protons appearing as a singlet around 2.4 ppm.

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon, and the methyl carbon.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature.

Synthesis: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 4-Fluoro-4'-methylbenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-methylbenzoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

-

Fluorobenzene

-

4-Methylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Addition of Reactants: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath. A solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

-

Aromatic Substrate Addition: Following the addition of the acyl chloride, fluorobenzene (1.0-1.2 equivalents) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the complete addition of fluorobenzene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled again in an ice bath and slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Fluoro-4'-methylbenzophenone.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-Fluoro-4'-methylbenzophenone.

Applications in Drug Development

A significant application of 4-Fluoro-4'-methylbenzophenone is its use as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Specifically, it is a building block for creating derivatives that exhibit selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]

COX-2 Signaling Pathway and Inhibition

The COX-2 enzyme plays a crucial role in the inflammatory cascade. It is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.

Caption: The COX-2 signaling pathway and its inhibition by NSAIDs.

Safety and Handling

-

Irritation: May cause skin and eye irritation.[4]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[4]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of contact or exposure, it is recommended to wash the affected area with plenty of water and seek medical advice.[4]

Conclusion

4-Fluoro-4'-methylbenzophenone is a versatile and valuable compound in the fields of organic synthesis and drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its utility as a precursor for COX-2 inhibitors highlight its importance for researchers and scientists. A thorough understanding of its properties, synthesis, and potential biological applications is crucial for its effective and safe utilization in the laboratory and in the development of new therapeutic agents.

References

- 1. Buy 4-Fluoro-4'-methylbenzophenone | 530-46-1 [smolecule.com]

- 2. 530-46-1 | 4-Fluoro-4'-methylbenzophenone - Capot Chemical [capotchem.com]

- 3. 4-Fluoro-4'-methylbenzophenone [sinohighchem.com]

- 4. China 4-Fluoro-4′-methylbenzophenoneï¼CAS# 530-46-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. Page loading... [guidechem.com]

Physicochemical properties of 4-Fluoro-4'-methylbenzophenone

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-4'-methylbenzophenone, a versatile intermediate in organic synthesis. This document consolidates key data, outlines experimental methodologies, and presents logical workflows to support research and development activities.

Core Physicochemical Data

The following tables summarize the key quantitative data for 4-Fluoro-4'-methylbenzophenone (CAS No. 530-46-1).

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁FO | [1][2][3] |

| Molecular Weight | 214.23 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [2][6][7] |

| Melting Point | 98-99 °C | [4][5] |

| Boiling Point | 334.8 ± 25.0 °C (Predicted) | [4][5] |

| Flash Point | 147.9 °C | [4][5] |

| Solubility | Sparingly soluble in water; Soluble in Methanol | [2][6] |

| Storage | Sealed in dry, Room Temperature | [5][6] |

Table 2: Computed and Spectroscopic Data

| Property | Value | Source |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Vapor Pressure | 0.000125 mmHg at 25°C | [5][6] |

| Index of Refraction | 1.56 | [5][6] |

| Molar Refractivity | 60.86 cm³ | [6] |

| Polar Surface Area | 17.07 Ų | [6] |

| Rotatable Bond Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

Experimental Protocols

Synthesis of 4-Fluoro-4'-methylbenzophenone via Friedel-Crafts Acylation

The primary method for synthesizing 4-Fluoro-4'-methylbenzophenone is through the Friedel-Crafts acylation reaction.[8] This involves the reaction of 4-methylbenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]

Materials:

-

4-methylbenzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel is assembled. The apparatus should be protected from atmospheric moisture using drying tubes.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a suitable anhydrous solvent like dichloromethane within the reaction flask and cooled in an ice bath.

-

Addition of Acyl Chloride: 4-methylbenzoyl chloride (1.0 equivalent) is dissolved in the same solvent and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride.

-

Addition of Fluorobenzene: Fluorobenzene (1.0 equivalent) is added to the dropping funnel and subsequently added dropwise to the reaction mixture at a controlled rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours or gently heated to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then washed successively with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-Fluoro-4'-methylbenzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain a white to off-white crystalline solid.[9]

Visualizations

Logical Relationship of Applications

The following diagram illustrates the key application areas of 4-Fluoro-4'-methylbenzophenone, stemming from its core identity as a chemical intermediate.

Caption: Key applications of 4-Fluoro-4'-methylbenzophenone.

Experimental Workflow for Synthesis

This diagram outlines the step-by-step workflow for the synthesis and purification of 4-Fluoro-4'-methylbenzophenone via the Friedel-Crafts acylation method.

Caption: Synthesis and purification workflow.

References

- 1. 4-Fluoro-4'-methylbenzophenone | 530-46-1 [chemicalbook.com]

- 2. britiscientific.com [britiscientific.com]

- 3. pschemicals.com [pschemicals.com]

- 4. China 4-Fluoro-4′-methylbenzophenoneï¼CAS# 530-46-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Fluoro-4'-Methylbenzophenone CAS 530-46-1 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 8. Buy 4-Fluoro-4'-methylbenzophenone | 530-46-1 [smolecule.com]

- 9. 4-Methylbenzophenone | 134-84-9 [chemicalbook.com]

4-Fluoro-4'-methylbenzophenone molecular structure and formula

An In-Depth Technical Guide to 4-Fluoro-4'-methylbenzophenone

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties and synthesis of key chemical entities is paramount. This guide provides a detailed overview of 4-Fluoro-4'-methylbenzophenone, a substituted benzophenone with applications in organic synthesis and materials science.

Molecular Structure and Formula

4-Fluoro-4'-methylbenzophenone is a diarylketone featuring a benzophenone core structure. One phenyl ring is substituted with a fluorine atom at the para-position (position 4), and the other phenyl ring is substituted with a methyl group, also at the para-position (position 4').

IUPAC Name: (4-fluorophenyl)(4-methylphenyl)methanone CAS Number: 530-46-1 Molecular Formula: C₁₄H₁₁FO

The presence of the fluorine atom and the methyl group at the para positions of the two phenyl rings influences the molecule's electronic properties, lipophilicity, and stability, making it a valuable building block in the synthesis of more complex molecules.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 4-Fluoro-4'-methylbenzophenone.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 214.23 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 98-99 °C | [5] |

| Boiling Point | 334.8 ± 25.0 °C (Predicted) | [5] |

| Solubility | Sparingly soluble in water, soluble in methanol | [6][7] |

Table 2: Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | Spectral data available, but specific shifts can vary with solvent. |

| ¹³C NMR | Spectral data available, but specific shifts can vary with solvent. |

| FTIR | Characteristic peaks for C=O (ketone), C-F, and aromatic C-H stretches are expected. |

| Mass Spec. | Molecular ion peak (M+) expected at m/z 214.23. |

Note: For detailed spectra, refer to spectral databases such as SpectraBase.[8]

Synthesis of 4-Fluoro-4'-methylbenzophenone

The primary method for synthesizing 4-Fluoro-4'-methylbenzophenone is through a Friedel-Crafts acylation reaction . This involves the reaction of fluorobenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for the synthesis of 4-Fluoro-4'-methylbenzophenone.

Detailed Experimental Protocol (Adapted from a similar procedure)

The following protocol is a representative example for a Friedel-Crafts acylation and can be adapted for the synthesis of 4-Fluoro-4'-methylbenzophenone.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Fluorobenzene

-

4-Methylbenzoyl chloride

-

Methylene chloride (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottomed flask with a reflux condenser and an addition funnel

-

Separatory funnel

Procedure:

-

In a clean, dry 100-mL round-bottomed flask equipped with a reflux condenser and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous methylene chloride.

-

Cool the mixture to 0°C in an ice/water bath.

-

Prepare a solution of 4-methylbenzoyl chloride (1.1 equivalents) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.

-

Add the 4-methylbenzoyl chloride solution dropwise to the aluminum chloride suspension over a period of 10 minutes with continuous stirring.

-

Following the addition, prepare a solution of fluorobenzene (1.0 equivalent) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.

-

Add the fluorobenzene solution dropwise to the reaction mixture in the same manner.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with an additional 20 mL of methylene chloride.

-

Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the methylene chloride solvent by rotary evaporation to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Characterization Methods

To confirm the identity and purity of the synthesized 4-Fluoro-4'-methylbenzophenone, a combination of analytical techniques is employed.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of 4-Fluoro-4'-methylbenzophenone.

Experimental Protocols for Characterization

-

Thin Layer Chromatography (TLC):

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) can be used.

-

Stationary Phase: Silica gel plates.

-

Visualization: UV light.

-

Procedure: Dissolve a small amount of the crude and purified product in a suitable solvent. Spot the solutions on a TLC plate and develop the plate in the mobile phase. Compare the Rf values to assess purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Procedure: Prepare a dilute solution of the purified product in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of 4-Fluoro-4'-methylbenzophenone.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Obtain the IR spectrum and identify the characteristic absorption bands for the ketone C=O stretch, the C-F stretch, and the aromatic C-H and C=C stretches.

-

-

Mass Spectrometry (MS):

-

Ionization Method: Electron Impact (EI) is a common method.

-

Procedure: Introduce the sample into the mass spectrometer. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Applications

4-Fluoro-4'-methylbenzophenone serves as a versatile intermediate in organic synthesis. It is utilized as a building block for the preparation of pharmaceuticals and agrochemicals.[2] Additionally, its benzophenone core suggests potential applications as a photoinitiator in polymerization reactions and as a UV absorber.[2]

References

- 1. 4-Fluoro-4'-methoxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. rsc.org [rsc.org]

- 4. Experimental Chemistry II [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

Spectral Analysis of 4-Fluoro-4'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Fluoro-4'-methylbenzophenone, also known as (4-Fluorophenyl)(p-tolyl)methanone. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, crucial for the identification, characterization, and quality control of this compound in research and development settings.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of 4-Fluoro-4'-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.80 | td | 8.0, 4.0 | Aromatic CH (ortho to C=O, on fluorophenyl ring) |

| Not available | Not available | Not available | Aromatic CH (ortho to C=O, on tolyl ring) |

| Not available | Not available | Not available | Aromatic CH (meta to C=O, on fluorophenyl ring) |

| Not available | Not available | Not available | Aromatic CH (meta to C=O, on tolyl ring) |

| Not available | Not available | Not available | -CH₃ |

Note: Complete assignment requires further data.

¹³C NMR

No publicly available experimental data was found in the performed search.

Infrared (IR) Spectroscopy

No publicly available experimental data was found in the performed search. Typical characteristic absorptions for a diaryl ketone would be expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1650 | C=O (ketone) stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600, 1500, 1450 | Aromatic C=C stretching |

| ~1250-1150 | C-F stretching |

Mass Spectrometry (MS)

No publicly available experimental data was found in the performed search. The expected molecular ion peak would be:

| m/z | Ion |

| 214.08 | [M]⁺ |

| 214.23 | [M] (average)[2][3] |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data were not fully available in the public domain. However, based on common practices for the analysis of benzophenone derivatives, the following general methodologies can be outlined.

NMR Spectroscopy

A solution of 4-Fluoro-4'-methylbenzophenone would be prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹H NMR spectrum would be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) as the ionization source. The sample would be introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the parent ion and fragment ions would be recorded.

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like 4-Fluoro-4'-methylbenzophenone.

Caption: A logical workflow for the synthesis, purification, and comprehensive spectral analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with 4-Fluoro-4'-methylbenzophenone. While a complete experimental dataset is not publicly available, the provided information and general protocols offer a strong starting point for in-house analysis and characterization.

References

Solubility Profile of 4-Fluoro-4'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Fluoro-4'-methylbenzophenone in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes available qualitative information and presents a comprehensive set of data for the parent compound, benzophenone, as a predictive reference. Furthermore, a detailed, standardized experimental protocol for determining thermodynamic solubility via the gravimetric method is provided to empower researchers to generate precise data for their specific applications.

Introduction

4-Fluoro-4'-methylbenzophenone is a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. It serves as a key intermediate in the preparation of various pharmaceuticals and agrochemicals.[1] The solubility of this compound in organic solvents is a critical parameter for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. Understanding the solubility profile is essential for optimizing reaction conditions, ensuring homogeneity, and achieving desired product purity and yield.

This guide aims to provide a foundational understanding of the solubility of 4-Fluoro-4'-methylbenzophenone by leveraging available data on the compound and its structural analogues, and by providing a robust experimental framework for its quantitative determination.

Predicted Solubility Profile of 4-Fluoro-4'-methylbenzophenone

Direct quantitative solubility data for 4-Fluoro-4'-methylbenzophenone is not extensively available in peer-reviewed literature. However, based on its chemical structure and available qualitative information, a general solubility profile can be predicted. The presence of a fluorine atom and a methyl group on the benzophenone core suggests that the molecule is largely nonpolar and hydrophobic.

Qualitative Solubility Data:

Based on available information, 4-Fluoro-4'-methylbenzophenone exhibits the following general solubility characteristics:

-

Soluble in: Dichloromethane, Tetrahydrofuran (THF), Acetone, Methanol.

-

Slightly soluble in: Non-polar solvents such as ether and petroleum ether.[2]

The introduction of a fluorine atom can influence the solubility of an organic molecule in several ways, including altering its crystal lattice energy and its interactions with solvent molecules. While often increasing lipophilicity, the overall effect on solubility in a specific organic solvent can be complex.

Quantitative Solubility Data for Benzophenone (CAS 119-61-9) as a Reference

To provide a quantitative framework for predicting the solubility of substituted benzophenones, the following data for the parent compound, benzophenone, is presented. This data was determined using the gravimetric method at various temperatures. Researchers can use this information as a baseline for selecting appropriate solvents for their work with 4-Fluoro-4'-methylbenzophenone.

Table 1: Solubility of Benzophenone in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction (x10^3) | Solubility ( g/100g solvent) |

| Methanol | 278.15 | 115.3 | 39.31 |

| 288.15 | 158.2 | 58.33 | |

| 298.15 | 213.1 | 85.12 | |

| 308.15 | 278.5 | 122.31 | |

| 318.15 | 352.7 | 175.82 | |

| Ethanol | 278.15 | 98.6 | 39.42 |

| 288.15 | 132.4 | 56.41 | |

| 298.15 | 174.2 | 79.53 | |

| 308.15 | 224.8 | 111.23 | |

| 318.15 | 283.1 | 152.94 | |

| Acetone | 278.15 | 245.1 | 76.82 |

| 288.15 | 305.8 | 103.21 | |

| 298.15 | 375.9 | 138.43 | |

| 308.15 | 453.2 | 185.62 | |

| 318.15 | 536.1 | 249.71 | |

| Ethyl Acetate | 278.15 | 201.3 | 41.23 |

| 288.15 | 258.4 | 55.92 | |

| 298.15 | 325.7 | 75.31 | |

| 308.15 | 402.1 | 100.43 | |

| 318.15 | 485.6 | 133.52 | |

| Acetonitrile | 278.15 | 65.2 | 29.81 |

| 288.15 | 89.4 | 43.21 | |

| 298.15 | 119.3 | 61.23 | |

| 308.15 | 155.7 | 85.32 | |

| 318.15 | 200.1 | 117.41 |

Note: This data is for the parent compound benzophenone and should be used as a predictive tool for 4-Fluoro-4'-methylbenzophenone. Experimental verification is essential for precise solubility determination.

Experimental Protocol: Determination of Thermodynamic Solubility by the Gravimetric Method

The following protocol details the gravimetric method for determining the thermodynamic equilibrium solubility of a crystalline compound like 4-Fluoro-4'-methylbenzophenone in an organic solvent.[3][4] This method is reliable and widely used for its accuracy.

4.1. Materials and Equipment

-

4-Fluoro-4'-methylbenzophenone (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Filtration apparatus

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline 4-Fluoro-4'-methylbenzophenone to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to ensure that solid material remains in excess.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately filter the solution through a syringe filter (also pre-warmed) into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.

-

Once the majority of the solvent has evaporated, place the evaporation dish in a drying oven at a temperature below the melting point of 4-Fluoro-4'-methylbenzophenone (typically 40-60 °C) or in a vacuum desiccator until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator before re-weighing.

-

4.3. Data Calculation

The solubility can be calculated using the following formulas:

-

Mass of dissolved solid (m_solute): m_solute = (mass of dish + dried solid) - (mass of empty dish)

-

Mass of solvent (m_solvent): m_solvent = (mass of dish + solution) - (mass of dish + dried solid)

-

Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-4'-methylbenzophenone

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Fluoro-4'-methylbenzophenone, targeted at researchers, scientists, and professionals in drug development. This document collates available data, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and characterization.

Physicochemical Data

4-Fluoro-4'-methylbenzophenone is a diarylketone with the molecular formula C₁₄H₁₁FO.[1] It presents as a white to off-white crystalline powder.[2][3] The compound's structure, featuring a fluorine atom and a methyl group on opposite phenyl rings connected by a ketone, influences its physical properties.[1]

There is some variability in the reported melting and boiling points for 4-Fluoro-4'-methylbenzophenone across different sources. The collected data is summarized in the table below for comparative analysis.

| Physical Property | Value | Source |

| Melting Point | 98-99 °C | [4] |

| 96-97 °C | [1] | |

| 84-87 °C | [4] | |

| Boiling Point | ~184-186 °C | [4] |

| 334.8 ± 25.0 °C (Predicted) | [4] |

This discrepancy in reported values may stem from differences in experimental conditions or the purity of the samples analyzed.

Experimental Protocols

While detailed experimental protocols for the determination of melting and boiling points of 4-Fluoro-4'-methylbenzophenone are not extensively described in the reviewed literature, the synthesis of the compound is well-documented. The primary method for its preparation is the Friedel-Crafts acylation.[1] The characterization of the synthesized product typically involves spectral analyses and melting point determination to confirm its identity and purity.[1]

A common synthetic route to 4-Fluoro-4'-methylbenzophenone involves the Friedel-Crafts acylation of fluorobenzene with 4-methylbenzoyl chloride.[1]

Materials:

-

Fluorobenzene

-

4-methylbenzoyl chloride

-

Aluminum chloride (AlCl₃) as a catalyst[1]

-

Appropriate solvent (e.g., toluene)

-

1 N HCl for quenching the reaction

-

Ethyl acetate for extraction

-

Anhydrous Na₂SO₄ for drying

Procedure:

-

In a round-bottom flask, dissolve 4-methylbenzoyl chloride and fluorobenzene in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Gradually add the Lewis acid catalyst, such as aluminum chloride, to the solution while stirring.

-

Allow the reaction to proceed at a controlled temperature, typically ranging from 0°C to 60°C.[1]

-

Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding 1 N HCl.

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4-Fluoro-4'-methylbenzophenone using column chromatography on silica gel.

Following synthesis and purification, the identity and purity of 4-Fluoro-4'-methylbenzophenone are confirmed through various analytical techniques:

-

Melting Point Determination: The melting point of the purified crystals is measured and compared with literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded to confirm the molecular structure.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.[1]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 4-Fluoro-4'-methylbenzophenone.

Caption: Synthesis and Characterization Workflow.

References

A Technical Guide to High-Purity 4-Fluoro-4'-methylbenzophenone for Researchers and Drug Development Professionals

Introduction

4-Fluoro-4'-methylbenzophenone is a substituted aromatic ketone that serves as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structural features, including the presence of a fluorine atom and a methyl group on the benzophenone backbone, impart specific chemical properties that are leveraged in various applications. This technical guide provides an in-depth overview of commercially available high-purity 4-Fluoro-4'-methylbenzophenone, including supplier specifications, analytical methodologies for purity assessment, detailed synthesis and purification protocols, and its roles in photoinitiation and as a precursor in the development of cyclooxygenase-2 (COX-2) inhibitors.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer 4-Fluoro-4'-methylbenzophenone, typically with purity levels suitable for research and pharmaceutical development. While detailed impurity profiles are often proprietary and require direct inquiry with the suppliers, the following table summarizes publicly available information on the specifications from several commercial vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Appearance |

| BRITI Scientific [1] | 530-46-1 | C₁₄H₁₁FO | 214.24 | >98% | White to off-White crystalline powder |

| Shijiazhuang Tongyang Import and Export Co., LTD [2] | 530-46-1 | C₁₄H₁₁FO | 214.23 | 99.9% | - |

| Hong Jin [3] | 530-46-1 | C₁₄H₁₁FO | 214.23 | 99% | Off-white crystal |

| Shanghai Worldyang Chemical Co., Ltd. [4] | 530-46-1 | C₁₄H₁₁FO | 214.23 | 98% min | - |

| Ossila [5] | 345-89-1 (related compound) | C₁₄H₁₁FO₂ (related compound) | 230.23 (related compound) | >98% | White crystals |

Note: The information for Ossila pertains to a structurally related compound, 4-Fluoro-4'-methoxybenzophenone, and is included for comparative purposes.

Experimental Protocols

Synthesis of 4-Fluoro-4'-methylbenzophenone via Friedel-Crafts Acylation

The most common method for the synthesis of 4-Fluoro-4'-methylbenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[6][7][8].

Materials:

-

Fluorobenzene

-

4-Methylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen gas

Procedure:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: The mixture is cooled in an ice bath. A solution of 4-methylbenzoyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.

-

Following the addition of the acid chloride, fluorobenzene is added dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then slowly poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude 4-Fluoro-4'-methylbenzophenone can be purified by recrystallization to obtain a high-purity product[9][10].

Materials:

-

Crude 4-Fluoro-4'-methylbenzophenone

-

Ethanol or a suitable solvent mixture

Procedure:

-

The crude product is dissolved in a minimal amount of hot ethanol.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of cold ethanol.

-

The purified crystals are dried in a vacuum oven.

Analytical Methods for Purity Assessment

The purity of 4-Fluoro-4'-methylbenzophenone is typically determined using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity and identifying potential volatile impurities in 4-Fluoro-4'-methylbenzophenone[11][12][13][14][15].

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Mandatory Visualizations

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-Fluoro-4'-methylbenzophenone.

Mechanism of Action as a Type II Photoinitiator

4-Fluoro-4'-methylbenzophenone can function as a Type II photoinitiator, which, upon exposure to UV light, generates free radicals in the presence of a co-initiator (e.g., a tertiary amine) to initiate polymerization[16][17][18].

Caption: Mechanism of 4-Fluoro-4'-methylbenzophenone as a Type II photoinitiator.

Role in the Synthesis of Cyclooxygenase-2 (COX-2) Inhibitors

4-Fluoro-4'-methylbenzophenone serves as a precursor in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme[9][19][20][21][22][23]. The benzophenone moiety can be chemically modified to create heterocyclic structures that are characteristic of many COX-2 inhibitors.

Caption: Synthetic pathway from 4-Fluoro-4'-methylbenzophenone to a COX-2 inhibitor.

References

- 1. britiscientific.com [britiscientific.com]

- 2. 4-Fluoro-4'-methylbenzophenone | China | Manufacturer | Shijiazhuang Tongyang Import and Export Co., LTD [m.chemicalbook.com]

- 3. 4-Fluoro-4'-Methylbenzophenone CAS 530-46-1 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 4. Factory Supply 4-Fluoro-4′ -Methylbenzophenone CAS No.: 530-46-1 - 4-Fluoro-4'-Methylbenzophenone, CAS No.: 530-46-1 | Made-in-China.com [m.made-in-china.com]

- 5. ossila.com [ossila.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Buy 4-Fluoro-4'-methylbenzophenone | 530-46-1 [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. shimadzu.com [shimadzu.com]

- 14. gcms.cz [gcms.cz]

- 15. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]

- 17. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (4-Fluorophenyl)(4-methylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-fluorophenyl)(4-methylphenyl)methanone, a key benzophenone derivative. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications in organic synthesis and drug discovery, with a focus on its role as a versatile chemical intermediate.

Chemical Identity and Nomenclature

The compound with the common name 4-Fluoro-4'-methylbenzophenone is systematically named (4-fluorophenyl)(4-methylphenyl)methanone according to IUPAC nomenclature. It is also known by several synonyms, which are listed in the table below. This aromatic ketone is characterized by a benzophenone core structure featuring a fluorine atom at the para position of one phenyl ring and a methyl group at the para position of the other.

| Identifier | Value |

| IUPAC Name | (4-fluorophenyl)(4-methylphenyl)methanone |

| CAS Number | 530-46-1[1][2][3] |

| Molecular Formula | C₁₄H₁₁FO[1][3][4][5][6] |

| Synonyms | (4-FLUORO-PHENYL)-P-TOLYL-METHANONE, 4-Fluoro-4'-methylbe[1] |

Physicochemical Properties

(4-Fluorophenyl)(4-methylphenyl)methanone is a white to off-white crystalline solid under standard conditions.[3][5] The presence of the fluorine atom notably influences its electronic properties and reactivity. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Weight | 214.23 g/mol [4][5] |

| Melting Point | 98-99 °C[4] |

| Boiling Point | 334.8±25.0 °C (Predicted)[4] |

| Appearance | White to off-white crystalline powder[3][5] |

| Solubility | Sparingly soluble in water, slightly soluble in non-polar solvents like ether and petroleum ether.[4][5] |

| Storage | Sealed in a dry place at room temperature.[4][5] |

Synthesis and Experimental Protocols

The primary synthetic route to (4-fluorophenyl)(4-methylphenyl)methanone is through the Friedel-Crafts acylation reaction.[6][7] This electrophilic aromatic substitution involves the reaction of fluorobenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6]

Objective: To synthesize (4-fluorophenyl)(4-methylphenyl)methanone.

Materials:

-

Fluorobenzene

-

4-Methylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (or another suitable anhydrous solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride and a suitable anhydrous solvent such as dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add 4-methylbenzoyl chloride to the stirred suspension.

-

Once the 4-methylbenzoyl chloride has been added, add fluorobenzene dropwise from the dropping funnel while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain pure (4-fluorophenyl)(4-methylphenyl)methanone.

Caption: Friedel-Crafts acylation synthesis pathway.

Chemical Reactivity and Key Reactions

The chemical behavior of (4-fluorophenyl)(4-methylphenyl)methanone is dictated by its ketone functional group and the substituted aromatic rings.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, (4-fluorophenyl)(4-methylphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction can lead to the corresponding hydrocarbon.[6]

-

Oxidation: Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid.[6]

-

Electrophilic Aromatic Substitution: The fluorine and methyl substituents influence the regioselectivity of further electrophilic substitution reactions on the phenyl rings.

Applications in Research and Development

(4-Fluorophenyl)(4-methylphenyl)methanone is a valuable building block in several industrial and research applications.

-

Pharmaceutical Intermediate: This compound serves as a precursor in the synthesis of various pharmaceutical agents.[3] Notably, it is a starting material for thiazole derivatives that have shown potential as cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs.[6] The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

-

Photoinitiators: Benzophenone derivatives are known for their use as photoinitiators in UV-curable coatings, inks, and adhesives.[5][6] Upon exposure to UV light, they can initiate polymerization reactions.

-

UV Absorbers: The benzophenone scaffold is effective at absorbing UV radiation, making its derivatives, including this compound, useful as UV absorbers in products like sunscreens and for the stabilization of plastics.[5]

-

Organic Synthesis: It is a versatile intermediate for the synthesis of more complex molecules, including fluorescent dyes and agrochemicals.[5][6]

Caption: Application in drug development workflow.

Relationship between Properties and Applications

The utility of (4-fluorophenyl)(4-methylphenyl)methanone is a direct consequence of its chemical structure and properties.

Caption: Property to application logical flow.

Safety and Handling

(4-Fluorophenyl)(4-methylphenyl)methanone may cause irritation upon contact with skin and eyes.[4] It is important to avoid inhalation of its dust. When handling this chemical, appropriate personal protective equipment, such as gloves and safety goggles, should be worn, and work should be conducted in a well-ventilated area.[4] In case of inhalation or contact, the affected area should be washed immediately, and medical attention should be sought if necessary.[4]

References

- 1. pschemicals.com [pschemicals.com]

- 2. 4-Fluoro-4'-methylbenzophenone [sinohighchem.com]

- 3. 4-Fluoro-4'-Methylbenzophenone CAS 530-46-1 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. Buy 4-Fluoro-4'-methylbenzophenone | 530-46-1 [smolecule.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide on the Health and Safety of 4-Fluoro-4'-methylbenzophenone

Disclaimer: This guide is for informational purposes only and should not replace a formal risk assessment or an official SDS provided by a supplier. Always consult the SDS that accompanies your specific product and follow your institution's safety protocols.

Chemical and Physical Properties

4-Fluoro-4'-methylbenzophenone is a white crystalline solid.[1] It is characterized by the presence of a fluorine atom and a methyl group on its benzophenone structure.[1] This compound is sparingly soluble in water but soluble in non-polar solvents like ether and petroleum ether.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁FO | [1][3] |

| Molecular Weight | 214.23 g/mol | [1][3] |

| CAS Number | 530-46-1 | [1] |

| Appearance | White to off-white crystal or crystalline powder | [1][2][4] |

| Melting Point | 84-87 °C | [2] |

| Boiling Point | 184-186 °C | [2] |

| Vapour Pressure | 0.000125 mmHg at 25°C | [1] |

| Solubility | Sparingly soluble in water; Soluble in ether and petroleum ether | [1][2] |

Hazard Identification and Classification

Specific hazard classifications for 4-Fluoro-4'-methylbenzophenone are not consistently reported across publicly available sources.[5] However, based on information for structurally similar compounds and general chemical safety principles, it is prudent to handle this chemical with care. It may cause skin and eye irritation upon contact.[2] Inhalation of its dust should also be avoided.[2] For a similar compound, 4,4'-Difluorobenzophenone, the reported hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

Handling and Storage

Safe Handling:

-

Avoid contact with skin and eyes.[2]

-

Work in a well-ventilated area.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5]

-

Do not eat, drink, or smoke in the handling area.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store away from incompatible materials, such as strong oxidizing agents.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The following diagram outlines a general workflow for selecting PPE when handling 4-Fluoro-4'-methylbenzophenone.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 4-Fluoro-4'-methylbenzophenone | 530-46-1 [chemicalbook.com]

- 4. 4-Fluoro-4'-Methylbenzophenone CAS 530-46-1 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Unveiling the Solid State: A Technical Guide to the Crystalline Structure of 4-Fluoro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of 4-Fluoro-4'-methylbenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogs and established experimental protocols to predict its structural properties and outline the methodology for its empirical determination.

Predicted Crystallographic Properties

Based on the analysis of similar benzophenone derivatives, 4-Fluoro-4'-methylbenzophenone is anticipated to crystallize in a monoclinic system with the space group P2₁/c[1]. This prediction is supported by the known crystal structure of the closely related compound, 4-methylbenzophenone.

Table 1: Predicted Crystallographic Data for 4-Fluoro-4'-methylbenzophenone

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Table 2: Experimental Crystallographic Data for the Analogous Compound: 4-Methylbenzophenone (Stable α-form)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.70 |

| b (Å) | 13.89 |

| c (Å) | 14.08 |

| β (°) | 95.18 |

The introduction of a fluorine atom in place of a hydrogen atom is expected to induce subtle changes in the unit cell parameters due to its high electronegativity and van der Waals radius, potentially influencing intermolecular interactions and crystal packing.

Molecular Geometry and Conformation

The molecular structure of 4-Fluoro-4'-methylbenzophenone consists of a central carbonyl group connecting a 4-fluorophenyl ring and a 4-methylphenyl (p-tolyl) ring. As is characteristic of benzophenones, steric hindrance between the ortho-hydrogens of the two phenyl rings forces them to adopt a non-planar, twisted conformation. This dihedral angle between the two aromatic rings is a critical determinant of the molecule's overall shape and its ability to pack efficiently in a crystal lattice.

Experimental Protocols

The definitive determination of the crystalline structure of 4-Fluoro-4'-methylbenzophenone requires the successful growth of a single crystal of suitable quality for X-ray diffraction analysis.

Synthesis

The synthesis of 4-Fluoro-4'-methylbenzophenone can be achieved via a Friedel-Crafts acylation reaction. In a typical procedure, 4-methylbenzoyl chloride is reacted with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Crystallization

Obtaining a single crystal suitable for X-ray diffraction is a critical and often challenging step. The following methods are recommended for the crystallization of small organic molecules like 4-Fluoro-4'-methylbenzophenone:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is filtered to remove any impurities and left in a loosely covered vial to allow for the slow evaporation of the solvent. As the concentration of the solute gradually increases, single crystals may form.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

The general workflow for crystallization and structure determination is illustrated in the following diagram:

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the following steps are performed to determine its structure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using computational methods to generate an initial electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

The logical relationship for the structure determination process is outlined below:

Data Presentation

Should experimental data become available, it would be presented in the following standardized tabular format for clarity and ease of comparison.

Table 3: Example Data for a Hypothetical Crystal Structure Determination of 4-Fluoro-4'-methylbenzophenone

| Parameter | Value |

| Empirical formula | C₁₄H₁₁FO |

| Formula weight | 214.24 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | [value] |

| b (Å) | [value] |

| c (Å) | [value] |

| α (°) | 90 |

| β (°) | [value] |

| γ (°) | 90 |

| Volume (ų) | [value] |

| Z | 4 |

| Density (calculated) (Mg/m³) | [value] |

| Absorption coefficient (mm⁻¹) | [value] |

| F(000) | [value] |

| Crystal size (mm³) | [value] |

| Theta range for data collection (°) | [value] |

| Index ranges | [h, k, l ranges] |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = value] |

| Completeness to theta = 25.242° (%) | [value] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | [values] |

| Goodness-of-fit on F² | [value] |

| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |

| R indices (all data) | R1 = [value], wR2 = [value] |

| Largest diff. peak and hole (e.Å⁻³) | [values] |

Conclusion

While the definitive crystal structure of 4-Fluoro-4'-methylbenzophenone awaits experimental elucidation, this guide provides a robust framework for its prediction and determination. The anticipated monoclinic P2₁/c space group, informed by the structure of 4-methylbenzophenone, offers a strong starting point for researchers. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis outlined herein provide a clear pathway for obtaining the empirical data necessary to fully characterize the solid-state structure of this compound, which is of significant interest to the scientific and drug development communities.

References

The Benzophenone Core: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold, a diaryl ketone, is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of substituted benzophenones, their synthesis, and their diverse applications in drug development. We delve into the detailed experimental protocols for their synthesis and biological evaluation, present quantitative structure-activity relationship (QSAR) data in structured tables, and visualize key signaling pathways modulated by these compounds. This document is intended to be a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

A Journey Through Time: The History of Substituted Benzophenones

The story of benzophenone begins in the 19th century with its initial synthesis. However, its true potential as a versatile scaffold in medicinal chemistry unfolded over the subsequent decades.

-

Early Discovery and Photochemistry: Benzophenone was first synthesized in 1834.[4] Early investigations into its properties revealed its utility as a photosensitizer in photochemical reactions.[4] This characteristic laid the groundwork for its later use in various industrial and biological applications.

-

Emergence in Medicinal Chemistry: The 20th century marked the beginning of the exploration of substituted benzophenones for their therapeutic potential. Researchers began to understand that modifying the phenyl rings with different functional groups could dramatically alter the compound's biological activity.[1][2]

-

A Scaffold for Diverse Activities: Over the years, substituted benzophenones have been identified as potent agents with a wide range of pharmacological effects, including:

-

Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties, often attributed to their ability to inhibit enzymes like cyclooxygenases (COX).[5][6]

-

Anticancer: A substantial body of research has focused on the anticancer activities of benzophenones, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[7][8] Their mechanisms of action often involve the inhibition of key signaling pathways like the Vascular Endothelial Growth Factor (VEGF) pathway.

-

Antimicrobial: The benzophenone core has been incorporated into molecules with significant antibacterial and antifungal properties.[9][10]

-

Antiviral: Research has also demonstrated the potential of benzophenone derivatives as antiviral agents, including activity against HIV.[11][12]

-

Neuroprotective: More recently, substituted benzophenones have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, primarily through the inhibition of cholinesterase enzymes.[13]

-

This historical journey highlights the evolution of substituted benzophenones from a simple organic molecule to a privileged scaffold in modern drug discovery.

Synthesis of the Benzophenone Core: Key Experimental Protocols

The synthesis of substituted benzophenones is most commonly achieved through two primary methods: Friedel-Crafts acylation and Grignard reactions.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction is a cornerstone for synthesizing aryl ketones.

General Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas.

-

Reagent Addition: Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) is suspended in an anhydrous solvent (e.g., dichloromethane or carbon disulfide) and cooled to 0 °C in an ice bath. The substituted benzoyl chloride (1.0 equivalent) is then added slowly to the stirred suspension.

-

Aromatic Substrate Addition: The substituted benzene (1.2 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Grignard Reaction

The Grignard reaction offers an alternative and versatile route to unsymmetrically substituted benzophenones.

General Protocol:

-

Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of the aryl bromide or iodide in an anhydrous ether (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with a Benzonitrile or Benzoyl Chloride: The prepared Grignard reagent is then reacted with a substituted benzonitrile or benzoyl chloride at a low temperature (typically 0 °C to -78 °C).

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Quantitative Analysis of Biological Activity

The biological activity of substituted benzophenones is highly dependent on the nature and position of the substituents on the phenyl rings. The following tables summarize the quantitative data for various biological activities.

Table 1: Anticancer Activity of Substituted Benzophenones

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HL-60 | 0.48 | [8] |

| A-549 | 0.82 | [8] | |

| SMMC-7721 | 0.26 | [8] | |

| SW480 | 0.99 | [8] | |

| Compound 8 | HL-60 | 0.15 | [8] |

| SMMC-7721 | 1.02 | [8] | |

| A-549 | 3.92 | [8] | |

| SW480 | 0.51 | [8] | |

| Compound 9 | HL-60 | 0.16 | [8] |

| SMMC-7721 | 0.80 | [8] | |

| A-549 | 4.61 | [8] | |

| SW480 | 0.93 | [8] | |

| Compound 8d | HT-1080 | 1.12 | [7] |

| A-549 | 1.04 | [7] | |

| Compound 8h | HT-1080 | 1.42 | [7] |

| A-549 | 1.36 | [7] | |

| Compound 8l | HT-1080 | 0.94 | [7] |

| A-549 | 0.88 | [7] | |

| Glucoside 4 | MCF-7 | 28.6 | [6] |

| Glucoside 5 | MCF-7 | 35.4 | [6] |

IC₅₀: The half maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Substituted Benzophenones

| Compound | Assay | Inhibition (%) / IC₅₀ (µM) | Reference |

| para-fluoro derivative | IL-6 Inhibition | IC₅₀ = 0.19 µM | [1] |

| Glucoside 4 | Croton oil-induced ear edema | 51% inhibition | [6] |

| Glucoside 6 | Croton oil-induced ear edema | 67% inhibition | [6] |

| Glucoside 7 | Croton oil-induced ear edema | 73% inhibition | [6] |

| Compound 5 | ROS Production | IC₅₀ = 1.42 ± 0.1 µg/mL | [14] |

IC₅₀: The half maximal inhibitory concentration. ROS: Reactive Oxygen Species.

Table 3: Antibacterial Activity of Substituted Benzophenones

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 9a | S. aureus | 62.5 | [10] |

| B. subtilis | 62.5 | [10] | |

| P. aeruginosa | 125 | [10] | |

| K. pneumoniae | 125 | [10] | |

| Compound 9e | S. aureus | 31.25 | [10] |

| B. subtilis | 62.5 | [10] | |

| P. aeruginosa | 62.5 | [10] | |

| K. pneumoniae | 125 | [10] | |

| Compound 9g | S. aureus | 31.25 | [10] |

| B. subtilis | 31.25 | [10] | |

| P. aeruginosa | 62.5 | [10] | |

| K. pneumoniae | 62.5 | [10] |

MIC: Minimum Inhibitory Concentration.

Table 4: Antiviral Activity of Substituted Benzophenones against HIV-1

| Compound | EC₅₀ (nM) | Reference |

| Analogue 10i | 2.9 | [12] |

| Analogue 13b | 4.2 | [12] |

| Compound 13d | 4.9 | [11] |

| Compound 15d | 120 | [11] |

EC₅₀: The half maximal effective concentration.

Table 5: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Compound 6 | hBuChE | 1.16 | [13] |

| Compound 12 | AChE | 17.41 ± 0.22 | [15] |

IC₅₀: The half maximal inhibitory concentration. hBuChE: human Butyrylcholinesterase.

Unraveling the Mechanism: Signaling Pathways

The diverse biological activities of substituted benzophenones stem from their ability to modulate various cellular signaling pathways. Here, we visualize two key pathways implicated in their anticancer and anti-inflammatory effects.

Inhibition of VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Certain substituted benzophenones have been shown to inhibit this pathway, thereby suppressing tumor growth.

Caption: Inhibition of the VEGF signaling pathway by substituted benzophenones.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its inhibition by certain benzophenone derivatives contributes to their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by substituted benzophenones.

Detailed Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10][16]

-